1-Cyclobutylcyclobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutylcyclobutene is an organic compound with the molecular formula C8H12. It consists of a cyclobutyl group attached to a cyclobutene ring. This compound is part of the cycloalkene family, characterized by the presence of a double bond within a cyclic structure. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutylcyclobutene can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction, where two alkenes react under UV light to form the cyclobutene ring. Another method includes the dehalogenation of 1,4-dihalobutanes using reducing metals .
Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of cyclobutene rings from cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutylcyclobutene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone derivatives.
Reduction: Reduction reactions can convert the double bond in the cyclobutene ring to a single bond, forming cyclobutylcyclobutane.
Substitution: Substitution reactions, particularly with halogens, can lead to the formation of halogenated cyclobutylcyclobutene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutylcyclobutane.
Substitution: Halogenated cyclobutylcyclobutene derivatives.
Scientific Research Applications
1-Cyclobutylcyclobutene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex cyclobutane-containing compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving cyclobutanes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutylcyclobutene involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions, forming new cyclic structures. These reactions are often catalyzed by metal complexes, which facilitate the formation of reactive intermediates. The pathways involved include radical and ionic mechanisms, depending on the reaction conditions .
Comparison with Similar Compounds
Cyclobutane: A simple cycloalkane with the formula C4H8.
Cyclobutene: A cycloalkene with the formula C4H6, containing a double bond within the ring.
Cyclopentane: A cycloalkane with the formula C5H10, featuring a five-membered ring.
Uniqueness: 1-Cyclobutylcyclobutene is unique due to its combination of a cyclobutyl group and a cyclobutene ring. This dual-ring structure imparts distinct chemical properties, making it more reactive in certain cycloaddition and substitution reactions compared to simpler cycloalkanes and cycloalkenes .
Properties
CAS No. |
58372-37-5 |
---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1-cyclobutylcyclobutene |
InChI |
InChI=1S/C8H12/c1-3-7(4-1)8-5-2-6-8/h3,8H,1-2,4-6H2 |
InChI Key |
IOMTYJMCCGAODT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.